FXa Enzymatic Potency: GW813893 Demonstrates Intermediate Ki Relative to Apixaban and Rivaroxaban
GW813893 inhibits purified human Factor Xa with an inhibition constant (Ki) of 4.0 nM at pH 7.5 and 22°C [1]. This potency is substantially lower than that of apixaban (Ki 0.08 nM for human FXa) [2] and rivaroxaban (Ki 0.4 nM) [3], but more comparable to edoxaban (Ki 0.561 nM) [4]. The 10-fold difference from rivaroxaban and 50-fold difference from apixaban suggests GW813893 may be less prone to overdosing effects in sensitive experimental systems.
| Evidence Dimension | Factor Xa Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 4.0 nM |
| Comparator Or Baseline | Apixaban: 0.08 nM; Rivaroxaban: 0.4 nM; Edoxaban: 0.561 nM |
| Quantified Difference | GW813893 is 10-fold less potent than rivaroxaban, 50-fold less potent than apixaban |
| Conditions | Purified human FXa, pH 7.5, 22°C |
Why This Matters
The intermediate potency of GW813893 may be advantageous for in vitro studies requiring partial FXa inhibition or for in vivo models where a wider therapeutic window is desired.
- [1] Abboud, M. A., Needle, S. J., Burns-Kurtis, C. L., Valocik, R. E., Koster, P. F., Amour, A. J., Chan, C., Brown, D., Chaudry, L., Zhou, P., Patikis, A., Patel, C., Pateman, A. J., Young, R. J., Watson, N. S., & Toomey, J. R. (2008). Antithrombotic potential of GW813893: a novel, orally active, active-site directed factor Xa inhibitor. Journal of Cardiovascular Pharmacology, 52(1), 66-71. View Source
- [2] Wong, P. C., Pinto, D. J., & Zhang, D. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis, 31(4), 478-492. View Source
- [3] Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., & Misselwitz, F. (2010). Rivaroxaban: A new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381. View Source
- [4] Furugohri, T., Isobe, K., Honda, Y., Kamisato-Matsumoto, C., Sugiyama, N., Nagahara, T., Morishima, Y., & Shibano, T. (2008). DU-176b, a potent and orally active factor Xa inhibitor: in vitro and in vivo pharmacological profiles. Journal of Thrombosis and Haemostasis, 6(9), 1542-1549. View Source
